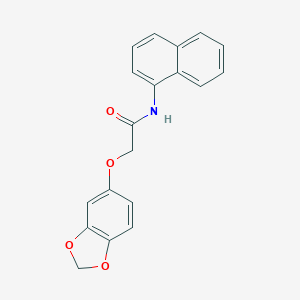
2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-(NAPHTHALEN-1-YL)ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-(NAPHTHALEN-1-YL)ACETAMIDE is a complex organic compound characterized by the presence of an acetamide group, a benzodioxole moiety, and a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-(NAPHTHALEN-1-YL)ACETAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 1,3-benzodioxole with an appropriate acylating agent to introduce the acetamide group. This is followed by a coupling reaction with a naphthalene derivative under controlled conditions to achieve the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-(NAPHTHALEN-1-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzodioxole or naphthalene rings.
Scientific Research Applications
2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-(NAPHTHALEN-1-YL)ACETAMIDE has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound may be studied for its potential biological activities, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent or as a lead compound for drug development.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-(NAPHTHALEN-1-YL)ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other acetamide derivatives and molecules containing benzodioxole or naphthalene moieties. Examples include:
- Acetamide, 2-(1,3-benzodioxol-5-yloxy)-N-(2-naphthalenyl)-
- Acetamide, 2-(1,3-benzodioxol-5-yloxy)-N-(3-naphthalenyl)-
Uniqueness
The uniqueness of 2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-(NAPHTHALEN-1-YL)ACETAMIDE lies in its specific structural arrangement, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various research and industrial applications to achieve specific outcomes.
Properties
Molecular Formula |
C19H15NO4 |
|---|---|
Molecular Weight |
321.3 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C19H15NO4/c21-19(11-22-14-8-9-17-18(10-14)24-12-23-17)20-16-7-3-5-13-4-1-2-6-15(13)16/h1-10H,11-12H2,(H,20,21) |
InChI Key |
SXCSWDUMSCAGJD-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)OCC(=O)NC3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC(=O)NC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















